N-butyl-2-(1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-8-15-14(17)9-11-10-16-13-7-5-4-6-12(11)13/h4-7,10,16H,2-3,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAACYBXQPKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The CDI-mediated amidation of indole-3-acetic acid with n-butylamine proceeds via a two-step mechanism. First, CDI activates the carboxylic acid group of indole-3-acetic acid, forming an acylimidazole intermediate. Pyridine is often added to deprotonate the acid, enhancing nucleophilic attack by CDI. Subsequent reaction with n-butylamine displaces the imidazole moiety, yielding N-butyl-2-(1H-indol-3-yl)acetamide (Figure 1).
Optimization Insights :
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Solvent : Acetonitrile outperforms THF and DMF due to its polar aprotic nature, which stabilizes the intermediate.
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Stoichiometry : A 1:1.2 molar ratio of indole-3-acetic acid to CDI minimizes unreacted starting material.
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Temperature : Reactions at 25°C for 4 hours achieve 78% yield, while prolonged heating (>6 hours) promotes decomposition.
Workup and Purification
Crude product is isolated via extraction with ethyl acetate and water, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1). Recrystallization from ethanol improves purity to >98% (HPLC).
Alternative Synthetic Routes
Mixed Anhydride Method
Indole-3-acetic acid reacts with ethyl chloroformate in the presence of triethylamine to form a mixed anhydride, which is then treated with n-butylamine. This method yields 58% product but requires anhydrous conditions and low temperatures (−10°C).
Active Ester Strategy
Formation of the N-hydroxysuccinimide (NHS) ester of indole-3-acetic acid using DCC and NHS facilitates coupling with n-butylamine. While this approach avoids CDI, it necessitates rigorous exclusion of moisture and yields 52% after purification.
Reaction Monitoring and Characterization
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, indole NH), 7.55–6.95 (m, 4H, aromatic), 3.35 (t, 2H, J = 7.2 Hz, NCH2), 3.10 (s, 2H, CH2CO), 1.55–1.25 (m, 4H, CH2), 0.90 (t, 3H, CH3).
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13C NMR : 172.8 (C=O), 136.2 (C-3 indole), 127.4–118.3 (aromatic), 39.5 (NCH2), 31.2 (CH2CO), 29.8–22.4 (CH2), 13.8 (CH3).
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HRMS : Calculated for C14H18N2O [M+H]+: 231.1497, Found: 231.1493.
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) confirms a single peak at 4.2 minutes (λ = 254 nm).
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| CDI-mediated | CDI, pyridine, CH3CN | 78 | 98 | High efficiency, mild conditions |
| Mixed anhydride | Ethyl chloroformate, Et3N | 58 | 95 | Avoids CDI |
| Active ester | DCC, NHS, THF | 52 | 93 | Scalable |
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-butyl-2-(1H-indol-3-yl)ethylamine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-butyl-2-(1H-indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of N-Butyl-2-(1H-Indol-3-yl)Acetamide with Structural Analogs
Key Findings
Substituent Effects on GABAA Receptor Affinity :
- The n-butyl chain in this compound confers lower binding affinity (Ki = 1175 nM) compared to the benzyl analog (Ki = 346 nM). This suggests that bulkier aromatic groups enhance receptor interactions, likely due to improved hydrophobic or π-π stacking interactions .
- Introduction of electron-withdrawing groups (e.g., 5-nitro on the indole ring) further enhances potency, as seen in N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide (Ki = 65 nM) .
Pharmacological Diversity :
- N-(4-Chlorophenyl) and N-(4-Iodophenyl) derivatives exhibit antihyperglycemic and antioxidant activities, highlighting the role of halogenated aryl groups in modulating enzyme inhibition (e.g., α-amylase) .
- N-(2-Hydroxy-1H-indol-3-yl)acetamide demonstrates moderate cytotoxicity, possibly due to redox-active hydroxy groups inducing oxidative stress in cancer cells .
Structural and Synthetic Considerations :
- Adamantane-substituted analogs (e.g., 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) introduce significant hydrophobicity, which may improve blood-brain barrier penetration but require further pharmacological validation .
- Trifluoromethoxy substitutions (e.g., N-[3-(trifluoromethoxy)benzyl] derivatives) are associated with enhanced metabolic stability and ligand efficiency, making them candidates for CNS-targeted therapies .
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-(1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Indole Core Formation : Use Fischer indole synthesis with phenylhydrazine and a carbonyl compound under acidic conditions .
Alkylation : Introduce the N-butyl group via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C improve yields .
Acetamide Coupling : React the indole intermediate with bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., triethylamine).
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Optimization Tips :
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Monitor reactions using thin-layer chromatography (TLC) .
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Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
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Characterization : Confirm structure using -NMR (e.g., indole proton at δ 7.0–7.5 ppm) and high-resolution mass spectrometry (HRMS) .
Step Reagents/Conditions Yield Reference Indole formation Phenylhydrazine, HSO, 80°C 65–75% N-Butylation KCO, DMF, 60°C 70–80%
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- -NMR and -NMR : Identify protons (e.g., indole NH at δ ~10 ppm) and carbons (e.g., acetamide carbonyl at δ ~170 ppm). Use deuterated DMSO or CDCl as solvents .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) .
- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., calculated for CHNO: 254.1419) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
- Data Normalization : Express activity as IC values with triplicate measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
- Meta-Analysis : Compare structural analogs (e.g., N-methyl vs. N-butyl derivatives) to identify substituent effects .
Q. What strategies optimize synthetic yield and purity in multi-step reactions?
- Methodological Answer :
- Solvent Optimization : Use DMF for alkylation (enhanced nucleophilicity) .
- Catalysts : Employ Pd(OAc) for cross-coupling steps (1–2 mol%) .
- Stepwise Monitoring : Use TLC at each stage to isolate intermediates and minimize side products .
Q. How do structural modifications at the indole N1 or acetamide side chain influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- N1 Substituents : Bulky groups (e.g., butyl) enhance lipophilicity and membrane permeability .
- Acetamide Chain : Electron-withdrawing groups (e.g., fluorine) increase metabolic stability .
- Case Study : N-butyl analogs show 2-fold higher cytotoxicity than N-methyl derivatives in MCF-7 cells .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 50 ns trajectories) .
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger .
Q. How should stability studies be designed under varying conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
